8-(p-Sulfophenyl)theophylline
Overview
Description
8-(p-Sulfophenyl)theophylline, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSJIXZOAMHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230152 | |
Record name | 8-(4-Sulfophenyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80206-91-3 | |
Record name | 8-(p-Sulfophenyl)theophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Sulfophenyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-Sulfophenyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?
A1: this compound acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.
Q2: What are the downstream effects of adenosine receptor antagonism by this compound?
A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, this compound can:
- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]
- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]
Q3: Can this compound cross the blood-brain barrier?
A4: Studies in rats indicate that even high doses of this compound administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []
Q4: How does the adenosine-related mechanism of this compound contribute to its effects on myocardial ischemia?
A5: this compound has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.
Q6: Is there information available on the material compatibility and stability of this compound?
A6: The provided research papers primarily focus on the pharmacological and physiological effects of this compound. Information on material compatibility and stability under various conditions would require further investigation.
Q7: Does this compound possess any known catalytic properties?
A7: this compound is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.
Q8: Have there been computational studies conducted on this compound?
A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study this compound.
Q9: How do structural modifications of this compound affect its activity and potency?
A10: While the research papers don't directly compare this compound with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.
Q10: Are there specific formulation strategies for this compound?
A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.
Q11: What are the common in vitro and in vivo models used to study the effects of this compound?
A11: The provided research employed a variety of models, including:
- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]
- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []
- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of this compound in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]
Q12: What specific research areas have used this compound to investigate adenosine signaling?
A12: The research highlights the use of this compound in studying:
- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]
- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]
- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]
- Respiratory function: Exploring its effects on tracheal contractility. []
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